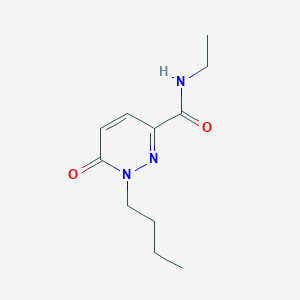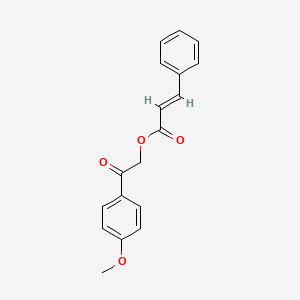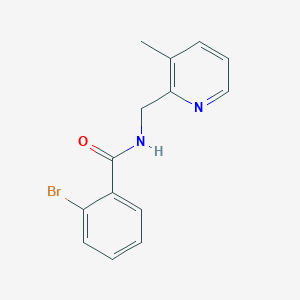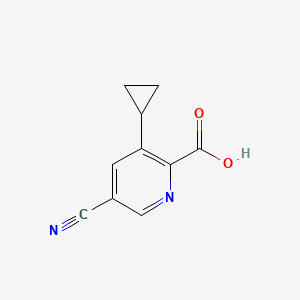
1-butyl-N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a butyl-substituted hydrazine with an ethyl-substituted acyl chloride, followed by cyclization to form the dihydropyridazine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-butyl-N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-butyl-N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-butyl-N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the NF-κB/MAPK pathway, leading to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . This modulation helps reduce inflammation and may contribute to its therapeutic effects in treating inflammatory conditions .
Comparación Con Compuestos Similares
Similar Compounds
1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: This compound shares a similar core structure but differs in the substitution pattern.
Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate: Another related compound with diphenyl substitution, known for its anti-inflammatory activity.
Uniqueness
1-butyl-N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate specific molecular pathways makes it a promising candidate for further research and development in various fields .
Propiedades
Fórmula molecular |
C11H17N3O2 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
1-butyl-N-ethyl-6-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C11H17N3O2/c1-3-5-8-14-10(15)7-6-9(13-14)11(16)12-4-2/h6-7H,3-5,8H2,1-2H3,(H,12,16) |
Clave InChI |
PBHRDNMZVNKCGZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)C=CC(=N1)C(=O)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B14909554.png)



![(S)-tert-Butyl (7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14909581.png)

